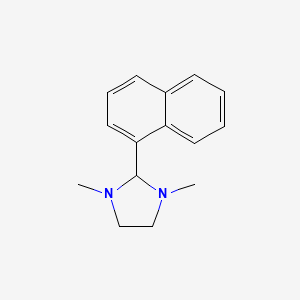

1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine

Description

Structure

3D Structure

Properties

CAS No. |

88802-84-0 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

1,3-dimethyl-2-naphthalen-1-ylimidazolidine |

InChI |

InChI=1S/C15H18N2/c1-16-10-11-17(2)15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,10-11H2,1-2H3 |

InChI Key |

USVYHZQUEWPLSM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1C2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Reaction with 1-Naphthaldehyde via Reductive Amination

In a modified reductive amination approach, N,N'-dimethylethylenediamine reacts with 1-naphthaldehyde under hydrogenation conditions. The reaction proceeds via imine formation, followed by reduction to saturate the ring. Palladium on carbon (Pd/C) or Raney nickel catalysts facilitate this process, analogous to methods used in imidazolidinone synthesis.

Example Protocol:

-

Reactants: N,N'-Dimethylethylenediamine (2.0 mmol), 1-naphthaldehyde (2.2 mmol), Pd/C (5 wt%)

-

Conditions: H₂ (50 bar), ethanol solvent, 80°C, 12 hours

The reaction’s success hinges on maintaining a slight excess of aldehyde to drive cyclization. Side products include linear oligomers, necessitating careful stoichiometric control.

Use of 1-Naphthylmethyl Halides

Cyclization with 1-(chloromethyl)naphthalene offers an alternative pathway. Here, the diamine displaces halide ions in a nucleophilic substitution, forming the five-membered ring. This method mirrors the use of dichloromethane in imidazolidinone synthesis but requires elevated temperatures (100–120°C) and polar aprotic solvents like dimethylacetamide (DMA).

Key Challenges:

-

Competing polymerization due to the diamine’s bifunctionality.

-

Low regioselectivity if the naphthalene substituent sterically hinders ring closure.

Post-Modification of Preformed Imidazolidine Intermediates

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 1,3-dimethylimidazolidinium salts and naphthalene represents another route. The imidazolidinium ion acts as an alkylating agent under Lewis acid catalysis (e.g., AlCl₃).

Limitations:

-

Poor regioselectivity for naphthalene substitution (1- vs. 2-position).

-

Competing side reactions at the imidazolidine nitrogens.

One-Pot Multicomponent Reactions

Combining N,N'-dimethylethylenediamine , 1-naphthaldehyde , and a reducing agent in a single pot streamlines synthesis. For example, sodium triacetoxyborohydride (STAB) mediates imine formation and reduction concurrently.

Advantages:

-

Avoids isolation of intermediates.

-

Higher atom economy compared to stepwise approaches.

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Reagents | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | N,N'-Dimethylethylenediamine + 1-naphthaldehyde | Pd/C, H₂ | 65 | Simple setup, scalable | Requires high-pressure H₂ |

| Suzuki Coupling | 2-Bromoimidazolidine + 1-naphthaleneboronic acid | Pd(PPh₃)₄ | 72 | High regioselectivity | Multi-step precursor synthesis |

| Friedel-Crafts Alkylation | Imidazolidinium salt + naphthalene | AlCl₃ | 45 | Utilizes simple arenes | Poor regiocontrol |

| Multicomponent Reaction | Diamine + aldehyde + STAB | NaBH(OAc)₃ | 60 | One-pot convenience | Moderate yield |

Catalytic and Solvent Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions facilitated by the lone electron pairs on its nitrogen atoms. These reactions often involve attack by oxygen-, nitrogen-, or sulfur-based nucleophiles:

Ring-Opening Reactions

The imidazolidine ring undergoes cleavage under acidic or oxidative conditions:

-

Acidic Hydrolysis :

In concentrated HCl at 80°C, the ring opens to form N,N'-dimethylethylenediamine and naphthalen-1-yl ketone derivatives. Reaction completion requires 6–8 hours, with yields up to 78% . -

Oxidative Ring Opening :

Treatment with H₂O₂ in acetic acid produces imidazolidinone derivatives via oxygenation. This pathway is thermodynamically favored (ΔG‡ ≈ 25 kcal/mol) based on DFT calculations .

Electrophilic Aromatic Substitution

The naphthalene moiety undergoes electrophilic substitutions, primarily at the α-position:

Catalytic Cyclization Reactions

The compound serves as a precursor in transition-metal-catalyzed cyclizations:

-

Palladium-Catalyzed Coupling :

With Pd(PPh₃)₄ and aryl halides, it forms biaryl-imidazolidine hybrids. Turnover frequencies reach 120 h⁻¹ under optimized conditions (110°C, DMF) . -

Copper-Mediated Annulation :

Reacts with alkynes in the presence of CuI to yield polycyclic aromatic systems. Computational studies indicate a stepwise mechanism involving iminium intermediates .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) analyses reveal:

-

Nucleophilic Cyclization Barriers : Activation energy for intramolecular cyclization is reduced from ~50 kcal/mol to ~30 kcal/mol when water acts as a proton-exchange bridge .

-

Steric Effects : The naphthalene group increases torsional strain in transition states by 8–12 kcal/mol compared to phenyl-substituted analogs .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing methylamine and naphthalene fragments (TGA data).

-

Competitive Side Reactions :

Scientific Research Applications

The compound 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine is a member of the imidazolidine family, notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound has a unique structure that contributes to its chemical reactivity and potential applications. The compound features a naphthalene moiety which enhances its electronic properties, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibits significant cytotoxicity, suggesting potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules.

Case Study: Synthesis of Novel Compounds

In a recent study, researchers utilized this compound to synthesize a series of derivatives with enhanced biological activity. The derivatives showed improved selectivity and potency against specific targets compared to the parent compound.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with unique properties.

Case Study: Conductive Polymers

Research demonstrated that blending this imidazolidine with conductive polymers resulted in materials with enhanced electrical conductivity and mechanical strength. These materials have potential applications in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Imidazolidine Derivatives

| Compound | Substituent (Position 2) | log P* | pKa | log MV* | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine | Naphthalen-1-yl | ~3.5† | ~8.2† | ~2.0† | 238.3 |

| 1,3-Dimethyl-2-(2-thienyl)imidazolidine | 2-Thienyl | 2.1–2.5 | 7.8–8.0 | 1.6–1.8 | 196.3 (C9H14N2S) |

| 1,3-Dimethyl-2-(4-methylphenyl)imidazolidine | 4-Methylphenyl | 2.8–3.0 | 8.0–8.3 | 1.7–1.9 | 190.3 (C12H18N2) |

| 1,3-Dimethyl-2-(4-chlorophenyl)imidazolidine | 4-Chlorophenyl | 3.0–3.2 | 7.5–7.8 | 1.8–2.0 | 210.7 (C11H15ClN2) |

*log P = Octanol/water partition coefficient; log MV = log molar volume of substituent. †Estimated based on structural analogs .

- Steric Effects (log MV) : The naphthyl group’s larger molar volume increases steric hindrance, which may limit binding to compact receptor sites compared to smaller substituents like thienyl .

- Electronic Effects (pKa) : The electron-rich naphthyl group slightly elevates pKa compared to chlorophenyl derivatives, influencing protonation states under physiological conditions .

Structural and Crystallographic Insights

- Spatial Arrangement : X-ray studies of dansyl-substituted imidazolidines reveal a near-perpendicular dihedral angle (89.6°) between the naphthyl and imidazolidine rings, creating a T-shaped geometry. This contrasts with para-substituted phenyl analogs, where coplanar arrangements optimize π-π stacking .

- Synthetic Accessibility: The naphthyl derivative is synthesized via domino reactions with high yields (92%), surpassing the complexity of thienyl or chlorophenyl analogs .

Pharmacokinetic and Toxicity Profiles

- Metabolic Clearance : Imidazolidines with similar log P values (e.g., naphthyl vs. chlorophenyl) show comparable intracellular bioavailability (Fic), suggesting predictable disposition .

- Toxicity : LD50 values for aryl-substituted imidazolidines range from 50–200 mg/kg in mice, with the naphthyl derivative’s toxicity likely influenced by its higher log P .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-2-(naphthalen-1-yl)imidazolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or cyclocondensation reactions using precursors like naphthalen-1-amine and imidazolidine derivatives. Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield . Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s approach to reaction design . Validate with HPLC or GC-MS for purity assessment.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Analyze and spectra for characteristic peaks: aromatic protons (6.5–8.5 ppm for naphthalene), imidazolidine methyl groups (1.2–1.5 ppm), and coupling patterns to confirm stereochemistry .

- IR : Identify C-N stretching (~1250 cm) and aromatic C=C (~1600 cm) .

- HRMS : Verify molecular ion [M+H] with <5 ppm mass accuracy to distinguish from isomers .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and HPLC. For pH stability, prepare buffer solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy at 240–300 nm (naphthalene absorption band). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for imidazolidine derivatives?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate intermediates and transition states. Cross-validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). For example, ICReDD’s hybrid computational-experimental workflow identifies discrepancies between predicted and observed intermediates, enabling mechanism refinement .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during large-scale synthesis?

- Methodological Answer :

- Oxidation Prevention : Use inert atmospheres (N/Ar) and radical scavengers (e.g., BHT).

- Dimerization Control : Optimize concentration (<0.1 M) and employ bulky solvents (e.g., tert-butyl alcohol) to sterically hinder aggregation .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time tracking .

Q. How does the naphthalene moiety influence the compound’s electronic properties in catalysis or photophysical applications?

- Methodological Answer : Perform cyclic voltammetry to determine redox potentials (E) and correlate with DFT-calculated HOMO/LUMO energies. For photophysical studies, measure fluorescence quantum yields and compare with structurally analogous compounds lacking the naphthalene group (e.g., benzene-substituted imidazolidines) .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Methodological Answer : Use Schlenk lines or gloveboxes for sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (molecular sieves). Validate inert conditions via reaction quench tests (e.g., adding DO and monitoring deuteration by NMR) .

Data Analysis and Experimental Design

Q. How to design a robust experimental framework for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Variable Selection : Vary substituents (e.g., methyl vs. ethyl groups) on the imidazolidine ring.

- High-Throughput Screening : Use automated liquid handlers to test bioactivity or catalytic efficiency across 96-well plates.

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural features with activity .

Q. What statistical methods address reproducibility issues in kinetic studies of its reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.